SYBR Green II is a fluorescent nucleic acid stain specifically designed for the detection of RNA in various gel electrophoresis applications. It exhibits high sensitivity and specificity, making it particularly advantageous in molecular biology for visualizing nucleic acids. This compound is often utilized in techniques such as reverse transcription polymerase chain reaction, northern blotting, and single-strand conformation polymorphism analysis.
The synthesis of SYBR Green II involves several chemical processes typical of cyanine dye production. The structural elucidation of SYBR Green II has been documented, providing insights into its synthesis and the development of related functionalized dyes for specific applications, such as viral RNA detection .
The compound is synthesized through a series of steps that include the formation of the core cyanine structure followed by functionalization to enhance its binding affinity for RNA. The precise reaction conditions, including temperature and solvent choice, play crucial roles in achieving the desired purity and fluorescence characteristics.
The molecular structure of SYBR Green II consists of a cyanine backbone with specific substituents that enhance its binding properties to nucleic acids. Its structure allows for efficient intercalation between RNA bases, significantly increasing its fluorescence intensity when bound .
These spectral properties make SYBR Green II compatible with various fluorescence detection systems, including laser scanners and UV transilluminators .
The dye's interaction with nucleic acids can be quantified by measuring the fluorescence intensity before and after binding. This property makes it an effective tool for quantifying nucleic acid concentrations in gel electrophoresis applications.
The mechanism by which SYBR Green II functions involves intercalation between the base pairs of nucleic acids. Upon binding, the dye experiences a change in its electronic environment that leads to enhanced fluorescence.
The fluorescence quantum yield of SYBR Green II when bound to RNA is approximately 0.54, which is significantly higher than that when bound to double-stranded DNA (approximately 0.36). This unique property allows for more sensitive detection of RNA compared to traditional dyes like ethidium bromide .
SYBR Green II has a wide range of scientific applications:
The evolution of cyanine dyes revolutionized nucleic acid visualization by addressing the limitations of early stains like ethidium bromide (EtBr). EtBr, while effective, posed significant mutagenic risks and had modest sensitivity. SYBR Green II emerged in the late 1990s as part of a new generation of cyanine dyes designed for improved safety and performance. Its development was driven by the need for RNA-specific probes that could detect low-abundance targets in complex biological samples. Unlike SYBR Green I (optimized for dsDNA), SYBR Green II was engineered to bind single-stranded nucleic acids through distinct structural modifications, enabling unprecedented sensitivity in RNA applications. The crystal structure of SYBR Green II, resolved in 2020, revealed key intermolecular interactions that facilitated the design of functionalized derivatives for advanced applications like viral RNA tracking [1] [8]. This structural insight accelerated the synthesis of novel cyanine dyes with conjugation capabilities, broadening their utility in live-cell imaging and diagnostic assays [8].
Table 1: Evolution of Nucleic Acid Stains
Dye Generation | Representative Dyes | Primary Nucleic Acid Targets | Key Advancements |
---|---|---|---|
First Generation | Ethidium Bromide (EtBr) | dsDNA/ssRNA | Standard for gel electrophoresis; intercalating properties |
Second Generation | SYBR Green I | dsDNA/oligonucleotides | 10x higher sensitivity vs EtBr; reduced mutagenicity |
Third Generation | SYBR Green II | ssRNA/ssDNA | RNA specificity; 25–100x sensitivity vs EtBr for RNA |
Advanced Variants | SYBR Gold | dsDNA/ssDNA/RNA | Universal stain; >1000x fluorescence enhancement |
SYBR Green II is classified as an asymmetrical cyanine dye with the systematic name N',N'-dimethyl-N-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N-propylpropane-1,3-diamine. Its molecular formula is C₂₈H₂₈IN₃OS, with a molecular weight of 581.51 g/mol [2] [4]. Conflicting CAS numbers exist in commercial sources (195199-08-7 vs. 172827-25-7), reflecting batch-dependent salt forms or purity grades. The dye belongs to the functionalized cyanine subclass, characterized by a benzothiazole-quinolinium core that intercalates into nucleic acid lattices. Critical structural features include:
SYBR Green II serves as a cornerstone in RNA analysis across diverse fields:
Table 2: Detection Limits of SYBR Green II in Key Applications
Application | Target Molecule | Detection Limit | Comparative Advantage |
---|---|---|---|
Viral RNA Release Imaging | Echovirus 1 RNA | Not specified | Enables covalent capsid conjugation for intra-endosomal tracking |
HIV RT Activity Assay | cDNA from RNA template | Sub-nanomolar | Uses native nucleotides; no radiolabels required |
Plankton Nucleic Acid Quantification | rRNA/DNA in crude extracts | 100 pg RNA | Measures residual fluorescence post-nuclease digestion |
RNA Gel Electrophoresis | Glyoxylated RNA | 25–100x lower than EtBr | No destaining step; compatible with Northern blotting |
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